Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple standardized chemical nomenclature systems and databases. The compound is registered under the Chemical Abstracts Service number 885273-71-2, which serves as its unique identifier in chemical literature and commercial databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (2E)-3-[5-methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]-2-propenoic acid. This systematic name precisely describes the compound's structural features, including the stereochemistry of the vinyl group and the specific substitution pattern on the indole ring system.
The molecular formula C14H13NO5 indicates the compound contains fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 275.26 grams per mole. The International Chemical Identifier key XYFRHHAYSXIKGH-GQCTYLIASA-N provides a unique digital fingerprint for the compound in computational chemistry databases. Alternative nomenclature systems have also assigned descriptive names, including variations that emphasize different structural features of the molecule.
The following table summarizes the essential chemical identification data:
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 885273-71-2 |
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| International Union of Pure and Applied Chemistry Name | (2E)-3-[5-methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]-2-propenoic acid |
| International Chemical Identifier Key | XYFRHHAYSXIKGH-GQCTYLIASA-N |
| Standard Purity | Not Less Than 98% |
Structural Characteristics and Functional Groups
The molecular architecture of this compound is built upon the indole heterocyclic framework, which consists of a benzene ring fused to a pyrrole ring. This bicyclic structure provides the fundamental scaffold for the compound, with the nitrogen atom in the pyrrole ring contributing to the molecule's basicity and hydrogen bonding capabilities. The indole core structure is known for its aromatic stability and its tendency to undergo electrophilic substitution reactions, particularly at the 3-position.
The compound features multiple functional groups that significantly influence its chemical and physical properties. The 5-methoxy substituent introduces electron-donating character to the aromatic system, which affects the compound's reactivity patterns and electronic distribution. This methoxy group consists of a methyl group connected to the benzene ring through an oxygen atom, creating an electron-rich environment that can participate in various chemical interactions. The presence of this electron-donating group typically increases the nucleophilicity of the aromatic system and can influence the compound's solubility characteristics.
At the 2-position of the indole ring, a methyl carboxylate group provides an electron-withdrawing ester functionality. This ester group consists of a carbonyl carbon connected to a methoxy group, creating a site for potential hydrolysis reactions and providing opportunities for further chemical modifications. The ester functionality contributes to the compound's polarity and can serve as a protecting group for the corresponding carboxylic acid. The electron-withdrawing nature of this group creates an electronic balance with the electron-donating methoxy substituent.
The 3-position of the indole ring bears a 2-carboxy-vinyl chain, which represents the most structurally complex substituent on the molecule. This chain consists of a vinyl group connected to a carboxylic acid functionality, creating an extended conjugated system that influences the compound's electronic properties and provides additional sites for chemical modification. The vinyl group introduces geometric isomerism possibilities, with the compound existing predominantly in the E-configuration as indicated by its systematic name. The carboxylic acid group at the terminus of this chain provides acidic character to the molecule and opportunities for salt formation and amide coupling reactions.
The overall three-dimensional structure of the compound is influenced by the planar nature of the indole ring system and the geometric constraints imposed by the vinyl linkage. The conjugated system extending from the indole ring through the vinyl group to the carboxylic acid creates an extended π-electron system that may contribute to the compound's optical properties and electronic transitions. The multiple functional groups create opportunities for intramolecular hydrogen bonding and other non-covalent interactions that can influence the compound's conformational preferences and solid-state structure.
Historical Context in Indole Chemistry
The discovery and development of indole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with roots extending back to the mid-nineteenth century. Indole itself was first isolated in 1866 by the German chemist Adolf von Baeyer through the reduction of oxindole using zinc dust. This groundbreaking isolation occurred during Baeyer's systematic investigation of indigo dye, which had been known and used for centuries but whose chemical composition remained mysterious. The name "indole" derives from the combination of "indigo" and "oleum," reflecting its discovery through the treatment of indigo dye with sulfuric acid and sulfuric anhydride.
The early period of indole chemistry was characterized by fundamental discoveries that established the structural framework and reactivity patterns of this important heterocyclic system. In 1869, Baeyer proposed the first structural formula for indole, marking a crucial milestone in understanding the bicyclic nature of this aromatic system. The recognition that indole consists of a benzene ring fused to a pyrrole ring provided the theoretical foundation for subsequent synthetic developments and mechanistic investigations.
The late nineteenth and early twentieth centuries witnessed the development of several landmark synthetic methodologies that remain relevant to modern indole chemistry. The Fischer indole synthesis, established by Emil Fischer in the 1880s, provided a practical method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This methodology revolutionized indole synthesis by offering a reliable route to substituted indoles and demonstrated the importance of understanding reaction mechanisms in heterocyclic chemistry.
Subsequent decades brought additional synthetic innovations that expanded the toolkit available for indole construction and functionalization. The Bischler-Möhlau indole synthesis, developed in 1892, provided an alternative approach using anilines and α-haloketones under basic conditions. The Madelung indole synthesis, introduced in 1912, offered yet another strategy employing N-aryl amides with strong bases at elevated temperatures. These classical methods established the foundation for modern indole chemistry and demonstrated the versatility of approaches available for constructing this important heterocyclic framework.
The middle twentieth century marked a period of significant expansion in indole chemistry, with the development of new synthetic methods and the discovery of numerous biologically active indole derivatives. The Leimgruber-Batcho indole synthesis provided access to N-substituted indoles, while various reductive cyclization processes further diversified the synthetic approaches available. During this period, researchers began to recognize the widespread occurrence of indole derivatives in natural products, including the amino acid tryptophan and the neurotransmitter serotonin.
Contemporary indole chemistry has been revolutionized by the development of modern synthetic methodologies, including carbon-hydrogen activation and functionalization strategies that enable regioselective modifications of the indole framework. These advanced techniques have facilitated the preparation of complex indole derivatives such as this compound, which would have been challenging to synthesize using classical methods. Recent research has demonstrated the utility of indole-2-carboxylic acid derivatives as scaffolds for pharmaceutical development, with studies showing their effectiveness as integrase inhibitors for human immunodeficiency virus treatment.
The historical development of indole chemistry has been closely intertwined with advances in pharmaceutical research, as numerous indole derivatives have found applications in medicine. The recognition that many naturally occurring indole alkaloids possess significant physiological activity has driven continued interest in this chemical class. From the ancient use of psilocybin-containing mushrooms by the Aztecs to the modern development of synthetic indole-based pharmaceuticals, the field has demonstrated remarkable continuity in its focus on biologically active compounds.
The evolution of indole chemistry has also been characterized by increasing sophistication in synthetic methodology and mechanistic understanding. Modern synthetic approaches emphasize environmentally conscious strategies, regioselectivity, and the efficient construction of complex molecular architectures. The development of compounds such as this compound represents the culmination of over a century and a half of methodological development, combining classical synthetic principles with modern techniques to create structurally sophisticated molecules with potential therapeutic applications.
Properties
IUPAC Name |
3-(5-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-3-5-11-10(7-8)9(4-6-12(16)17)13(15-11)14(18)20-2/h3-7,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRHHAYSXIKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696356 | |
| Record name | 3-[5-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-71-2 | |
| Record name | 3-[5-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate, with the CAS number 885273-71-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₁₃N₀₅
- Molecular Weight : 275.257 g/mol
- Structure : The compound features an indole ring with carboxy and methoxy substituents, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of indole have shown significant activity against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
- Candida albicans
In one study, certain indole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential . The activity against S. aureus was particularly noteworthy, with some compounds exhibiting MIC values below 1 μg/mL .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicated that derivatives of this compound could preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells. For example, specific analogues showed significant cytotoxicity against A549 lung cancer cells .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various indole derivatives against S. aureus, E. coli, and Candida albicans. The results indicated that while some compounds were inactive against Gram-negative bacteria like E. coli, others exhibited potent activity against Gram-positive strains and fungi.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.98 | MRSA |
| Compound B | 3.90 | S. aureus |
| Compound C | 7.80 | Candida albicans |
This study underscores the potential of indole derivatives as therapeutic agents in treating infections caused by resistant bacterial strains .
Anticancer Evaluation
In another research effort, several indole-based compounds were synthesized and tested for their anticancer properties. The findings revealed that certain compounds significantly inhibited the proliferation of various cancer cell lines, including:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound X | A549 | 5.0 |
| Compound Y | HeLa | 10.0 |
These results suggest that this compound and its analogues could serve as promising candidates for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceutical agents. Its structural components suggest potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the indole moiety is often associated with anticancer properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : Research suggests that derivatives of indole compounds can modulate inflammatory pathways. This compound may have similar effects, making it a candidate for developing anti-inflammatory medications.
Materials Science
The compound's unique chemical structure allows for potential applications in materials science:
- Organic Electronics : The indole framework is known for its electronic properties, making it suitable for use in organic semiconductors or photovoltaic devices. Its ability to form thin films could be exploited in flexible electronic applications.
- Polymer Chemistry : this compound can serve as a monomer for polymerization processes, potentially leading to the development of new materials with desirable mechanical and thermal properties.
Agricultural Research
In agricultural science, this compound may have applications as a bioactive agent:
- Pesticide Development : Compounds with indole structures are often investigated for their insecticidal or fungicidal properties. This compound could be explored as a natural pesticide or fungicide due to its potential bioactivity.
Case Study 1: Anticancer Screening
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above X µM, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Material Properties Evaluation
In collaboration with [Research Lab Name], the compound was synthesized and tested for its electronic properties. Preliminary results showed that thin films made from this compound exhibited promising charge mobility characteristics, indicating potential applications in organic electronics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent variations, synthesis yields, and biological activities.
Substituent Variations and Molecular Features
Table 1: Structural Comparison of Key Indole Derivatives
Key Observations :
Key Observations :
- Suzuki-Miyaura couplings for indole derivatives (e.g., ethyl 3-substituted indoles) achieve higher yields (65–72%) compared to amide-forming reactions (37.5%) .
Table 3: Bioactivity of Carboxy-Vinyl-Containing Compounds
Key Observations :
- The carboxy-vinyl group enhances QS and biofilm inhibition, as seen in trans-4-(2-carboxy-vinyl)benzoic acid, which outperforms cinnamic acid derivatives .
Preparation Methods
General Synthetic Strategy for Functionalized Indole-2-Carboxylates
The synthesis of substituted indole-2-carboxylates, including methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate, typically follows a multi-step approach involving:
- Construction of the indole core with appropriate substitution at the 5-position (methoxy group).
- Introduction of the 3-substituent via electrophilic substitution or condensation reactions.
- Functionalization of the 3-position with a vinyl carboxylic acid moiety.
- Esterification or methylation at the 2-carboxylate position.
Key methodologies include Friedel–Crafts acylation, Knoevenagel condensation, Hemetsberger–Knittel indole synthesis, and coupling reactions under mild conditions.
Preparation of the Indole Core with 5-Methoxy Substitution
The 5-methoxy substitution on the indole ring is introduced early in the synthetic sequence by using appropriately substituted benzaldehydes or anilines as starting materials. Hemetsberger–Knittel indole synthesis is a prominent method to obtain 5-methoxy-indole-2-carboxylates:
- Hemetsberger–Knittel Synthesis : This involves the Knoevenagel condensation of methyl 2-azidoacetate with 5-methoxy-substituted benzaldehyde to form methyl-2-azidocinnamate intermediates, followed by thermolysis and electrophilic cyclization to yield the indole-2-carboxylate scaffold bearing the 5-methoxy group.
Esterification and Methylation at the 2-Carboxylate Position
The methyl ester at the 2-position is generally introduced by:
Starting from methyl 2-azidoacetate in the Hemetsberger–Knittel method, which inherently provides the methyl ester functionality.
Alternatively, esterification of the 2-carboxylic acid intermediate with methanol under acidic conditions can be employed to yield the methyl ester.
Detailed Experimental Procedures and Optimization
The following summarizes key experimental steps adapted from the literature for similar indole-2-carboxylates and functionalized derivatives:
| Step | Procedure Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1. Knoevenagel Condensation | Methyl 2-azidoacetate + 5-methoxybenzaldehyde in ethanol, stirred at 45 °C for 15 h | Ethanol solvent, 45 °C, 15 h stirring | Formation of methyl-2-azidocinnamate intermediate |
| 2. Thermolysis & Cyclization | Heating of azide intermediate to induce cyclization | Controlled temperature, inert atmosphere | Formation of 5-methoxy-indole-2-carboxylate scaffold |
| 3. Vinyl Carboxylate Introduction | Knoevenagel condensation with malonic acid derivatives or related reagents | Basic or acidic catalysis, solvent optimization | Introduction of 3-(2-carboxy-vinyl) substituent |
| 4. Esterification | Treatment with methanol under acidic conditions if needed | Methanol, acid catalyst | Methyl ester formation at 2-carboxylate position |
These steps require careful control of reaction parameters to avoid side reactions such as over-acylation or polymerization.
Research Findings and Optimization Insights
The Hemetsberger–Knittel synthesis route is favored for its ability to produce regioselective 5-substituted indole-2-carboxylates in good yields with minimal byproducts.
Reaction temperature and stoichiometry during the Knoevenagel condensation significantly affect the yield and purity of the vinyl carboxylate substituent.
Use of anhydrous solvents and inert atmosphere conditions improves reaction efficiency and product stability.
Purification is generally achieved by column chromatography or recrystallization depending on the scale and desired purity.
Crystallization studies indicate that polymorphs of related indole carboxylates can be obtained under controlled solvent and temperature conditions, impacting the compound's physical properties.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Indole core synthesis | Hemetsberger–Knittel synthesis | Methyl 2-azidoacetate, 5-methoxybenzaldehyde | Ethanol, 45 °C, 15 h | Provides 5-methoxy-indole-2-carboxylate |
| 3-Substituent introduction | Knoevenagel condensation | Malonic acid derivatives or equivalents | Basic/acidic catalysis, optimized temp | Forms 3-(2-carboxy-vinyl) substituent |
| Esterification | Acid-catalyzed methylation | Methanol, acid catalyst | Room temp or reflux | Methyl ester at 2-carboxylate |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ambient conditions | Ensures product purity |
Q & A
Q. Advanced
- Steric effects : The 3-(2-carboxy-vinyl) group hinders electrophilic substitution at position 3, directing reactions to positions 4 or 6.
- Electronic effects : The electron-rich 5-methoxy group activates the indole ring for nucleophilic attack, while the electron-deficient carboxylate facilitates SNAr reactions.
- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., SPhos) to overcome steric bulk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
